molecular formula C7H6ClFMg B156953 4-Fluorobenzylmagnesium chloride CAS No. 1643-73-8

4-Fluorobenzylmagnesium chloride

Cat. No. B156953
CAS RN: 1643-73-8
M. Wt: 168.88 g/mol
InChI Key: JHMNJUQVLPODJN-UHFFFAOYSA-M
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Description

The compound 4-Fluorobenzylmagnesium chloride is not directly discussed in the provided papers. However, related compounds such as 4-fluorobenzyl chloride (4FBCl) and derivatives of (fluorobenzyl)pyridinium are mentioned. These compounds are of interest due to their reactivity and potential applications in various fields, including magnetic materials and bioanalysis .

Synthesis Analysis

The synthesis of related fluorobenzyl compounds involves the use of 4-fluorobenzyl chloride as a precursor. In the context of molecular magnets, 4-fluorobenzyl chloride is used to synthesize 1-(4'-fluorobenzyl)pyridinium [Ni(mnt)2], which exhibits interesting magnetic properties . For bioanalytical applications, 4-fluorobenzyl chloride is stabilized in human plasma by forming a quaternary amine salt derivative with 4-dimethylaminopyridine (DMAP) .

Molecular Structure Analysis

The molecular structure of 1-(4'-fluorobenzyl)pyridinium [Ni(mnt)2] has been characterized, showing that the [M(mnt)2]- anions form columnar stacks with observed dimerization. This structural feature is significant as it influences the magnetic properties of the compound .

Chemical Reactions Analysis

In the bioanalytical study, 4-fluorobenzyl chloride undergoes a chemical reaction with DMAP to form a stable derivative suitable for high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS) analysis. This derivatization is crucial for stabilizing the otherwise volatile and reactive 4FBCl in human plasma .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluorobenzyl derivatives are diverse. For instance, the magnetic behavior of 1-(4'-fluorobenzyl)pyridinium [Ni(mnt)2] changes with temperature, showing weakly ferromagnetic coupling above 93 K and strongly antiferromagnetic coupling below this temperature. A first-order transition at 93 K is indicated by a sharp thermal abnormality . In the bioanalytical context, the quaternary amine derivative of 4FBCl shows excellent sensitivity in electrospray mass spectrometry, which is essential for its detection and quantification in plasma .

Scientific Research Applications

Activation of Polymeric Carriers

4-Fluorobenzenesulfonyl chloride, a compound related to 4-Fluorobenzylmagnesium chloride, demonstrates effectiveness in activating hydroxyl groups of polymeric carriers. This activation facilitates the covalent attachment of biological substances to various solid supports, such as functionalized polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers. This reagent reacts with primary or secondary hydroxyl groups to form 4-fluorobenzenesulfonate leaving groups, which are essential for preserving activated solid supports for extended periods. The process retains the biological function of enzymes, antibodies, avidin, and other biologicals attached to the activated solid phase (Chang, Gee, Smith, & Lake, 1992).

Anionic Polymerization of Novel Bifunctional Monomers

4-Fluorobenzylmagnesium chloride plays a crucial role in the anionic polymerization of novel bifunctional monomers. The study demonstrates that vinylbenzyl chloride, a compound structurally related to 4-Fluorobenzylmagnesium chloride, is used in synthesizing a novel bifunctional monomer, 4-(vinylphenyl)-1-butene. This monomer contains both a styrene type and a 1-butene type CC double bond. The selective living anionic polymerization of this monomer creates polymers with a polystyrene backbone and functional butenyl side chains, showing potential in the production of uniform size functional polymers and amphiphilic block copolymers (Zhang & Ruckenstein, 1999).

Large-Scale Preparation of Aromatic Fluorides

In the preparation of aromatic fluorides, functionalized aryl- or heteroarylmagnesium reagents, closely related to 4-Fluorobenzylmagnesium chloride, have been used. These reagents react with N-fluorobenzenesulfonimide to produce aromatic fluorides in moderate to good yields. This process exemplifies the utility of magnesium-based reagents in the synthesis of fluorine-containing compounds (Yamada & Knochel, 2010).

Kumada Cross-Coupling Reaction

Nickel(II) complexes bearing bidentate N-heterocyclic carbene ligands, functionalized with anionic N-donor moieties, have been synthesized and characterized. These complexes were used in the Kumada cross-coupling reaction involving phenylmagnesium chloride and compounds like 4-fluoroanisole, which bears structural similarity to 4-Fluorobenzylmagnesium chloride. The study shows the efficacy of these nickel(II) complexes in cross-coupling reactions, leading to products of interest in various synthetic applications (Berding et al., 2009).

Safety And Hazards

4-Fluorobenzylmagnesium chloride is classified as highly flammable and may cause skin irritation, serious eye damage, respiratory irritation, drowsiness, dizziness, and is suspected of causing cancer . It should be stored at 2-8°C and handled with appropriate safety precautions .

properties

IUPAC Name

magnesium;1-fluoro-4-methanidylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F.ClH.Mg/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMNJUQVLPODJN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=C(C=C1)F.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzylmagnesium chloride

CAS RN

1643-73-8
Record name 4-Fluorobenzylmagnesium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
BT Gregg, KC Golden, JF Quinn, HJ Wang, W Zhang… - Tetrahedron …, 2009 - Elsevier
… Regardless of the lower reactivity of 4-fluorobenzylmagnesium chloride, microwave heating conditions proved critical for the conversion of 10 to 17, resulting in an isolated yield of 15% (…
Number of citations: 10 www.sciencedirect.com
SI Pombrik, AS Peregudov, I Fedin… - Bulletin of the Academy of …, 1982 - Springer
… 4-Fluorobenzyl derivatives of triaryltin were synthesized by reaction of 4-fluorobenzylmagnesium chloride with the corresponding triarylchlorostannanes~ which were prepared by the …
Number of citations: 3 link.springer.com
MS Wang, Y Gong, ZC Yu, YG Tian, LS Zhuo, W Huang… - Molecules, 2020 - mdpi.com
… (15) and 4-fluorobenzylmagnesium chloride (16a) (Scheme 4 and Table 1). … of 4-fluorobenzylmagnesium chloride (16a) in ether at 30 C for 12 h were determined to be …
Number of citations: 1 www.mdpi.com
CW Fong, MD Johnson - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
A series of compounds of the general formula 3- and 4-FC6H4CH2MLmL′n where M is a transition metal have been synthesised and characterised. Ground state substituent effects of …
Number of citations: 3 pubs.rsc.org
BH Alizadeh, A Foroumadi… - Turkish Journal of …, 2009 - journals.tubitak.gov.tr
… These compounds were prepared similarly to 4 using 4-fluorobenzylmagnesium chloride. Colorless oil (75%) as a mixture of exo and endo isomers (47:53).;R (film):ν 3294 (HC≡C), …
Number of citations: 5 journals.tubitak.gov.tr
KA Swiss - 1991 - search.proquest.com
… 4-Fluorobenzylmagnesium chloride was reacted with 66 forming the usual adduct 72. Only the cis 1,2-addition product was formed in modest yield, similar to all other benzyl or allyl …
Number of citations: 2 search.proquest.com
A Ali, CF Thompson, JM Balkovec… - Journal of medicinal …, 2004 - ACS Publications
… From 9 and 4-fluorobenzylmagnesium chloride (0.25 M solution in Et 2 O from Rieke Metals, Inc.). 70% yield. R f = 0.11 (25% EtOAc/hexanes). H NMR (CDCl 3 , 500 MHz): δ 7.42−7.45 (…
Number of citations: 85 pubs.acs.org
L Pawar - 2013 - search.proquest.com
… A suspension of CuCN and 4-fluorobenzylmagnesium chloride in THF, was added to a stirred solution of pyridine and acetyl chloride gave the dihydropyridine compound (1.14), which …
Number of citations: 3 search.proquest.com
G Wu, ZW Cai, MS Bednarz, OR Kocy… - Journal of …, 2005 - ACS Publications
… Specifically, whereas 4-fluorobenzylmagnesium chloride readily added to the imine derived from phenylglycinol and 3,4-dimethoxybenzaldehyde at 0, as would be predicted by Wu and …
Number of citations: 8 pubs.acs.org

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